10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Overview
Description
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid is a complex organic compound with the molecular formula C20H32O4. It is a derivative of eicosatrienoic acid and features both hydroxy and epoxy functional groups. This compound is part of the eicosanoid family, which includes various signaling molecules involved in numerous physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid typically involves the epoxidation of eicosatrienoic acid followed by hydroxylation. The reaction conditions often require the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) for the epoxidation step. The hydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized applications. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The epoxy group can be reduced to a diol.
Substitution: The hydroxy and epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields diols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex eicosanoids.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of specialized biochemical assays and diagnostic tools .
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors and enzymes involved in the eicosanoid pathway. It can modulate the activity of enzymes like lipoxygenases and cyclooxygenases, influencing the production of other signaling molecules. These interactions can affect various cellular processes, including inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
11,12-Epoxy-5,8,14-eicosatrienoic acid: Another eicosanoid with similar structural features but lacking the hydroxy group.
5(Z),8(Z),11(Z)-Eicosatrienoic acid: A precursor in the biosynthesis of various eicosanoids.
Arachidonic acid: A well-known eicosanoid precursor with multiple double bonds and no epoxy or hydroxy groups
Uniqueness
10-Hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid is unique due to its combination of hydroxy and epoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying complex biochemical pathways and developing therapeutic agents.
Properties
IUPAC Name |
10-hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBPRRXEVJMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231633 | |
Record name | 10-Hydroxy-11,12-epoxy-5,8,14-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71799-95-6 | |
Record name | 10-Hydroxy-11,12-epoxy-5,8,14-eicosatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71799-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hydroxy-11,12-epoxy-5,8,14-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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